3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, characterized by its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development, particularly as an antituberculosis agent and other therapeutic areas.
The compound is synthesized through various organic chemistry methods, often involving multi-step reactions that include condensation and functional group modifications. Research articles and chemical databases provide insights into its synthesis and properties, contributing to a broader understanding of its applications.
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile can be classified under:
The synthesis of 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile typically involves several key steps:
The synthesis may require specific reagents and conditions, such as:
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile is involved in various chemical reactions that can include:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonitrile group, which enhances nucleophilicity at adjacent positions on the imidazole ring.
The mechanism of action for 3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile in biological systems often involves:
Research indicates that compounds within this class exhibit significant antibacterial activity, potentially through mechanisms that involve interference with DNA replication or protein synthesis.
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile has potential applications in various scientific fields:
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry due to its broad and potent pharmacological activities. This fused bicyclic 5,6-heterocycle exhibits remarkable versatility, serving as a bioisostere for purines and indoles while demonstrating optimal drug-like properties. Clinically approved drugs containing this core include:
The scaffold's drug prejudice status stems from its balanced physicochemical properties, including moderate logP values (typically 1.0-3.0), sufficient aqueous solubility for bioavailability, and molecular weights (<350 Da) suitable for cell penetration. These characteristics enable target engagement across diverse therapeutic areas, including antimicrobial, anticancer, antiviral, and anti-inflammatory applications [3] [5]. The intrinsic dipole moment (3-5 Debye) created by the electron-rich imidazole and electron-deficient pyridine rings facilitates π-stacking interactions with biological macromolecules, while the nitrogen atoms serve as hydrogen bond acceptors for specific target recognition [5].
Table 1: Comparative Physicochemical Properties of Key Imidazo[1,2-a]pyridine Derivatives
Compound | Substituents | MW (g/mol) | logP | TPSA (Ų) | H-bond Donors | H-bond Acceptors |
---|---|---|---|---|---|---|
Zolpidem | 2-Methyl-6-methylcarboxamide | 307.8 | 2.1 | 58.7 | 1 | 4 |
Telacebec (Q203) | 3-Cyano-2-methyl-6-(quinolinyl) | 385.4 | 4.5 | 57.8 | 0 | 4 |
3-(Hydroxymethyl)-2-methyl-6-cyano | As named | 213.2 | 1.2 | 65.6 | 1 | 4 |
6-Bromo-IP-carboxylic acid* | 6-Bromo-3-carboxy | 241.0 | 1.6 | 54.6 | 1 | 3 |
*Data for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid included for reference
The strategic decoration of the imidazo[1,2-a]pyridine core at C-2, C-3, and C-6 positions with methyl, hydroxymethyl, and cyano groups creates a synergistic pharmacophore with enhanced drug-like properties and target specificity:
C-2 Methyl Group: The 2-methyl substitution provides metabolic stability by shielding the C2-C3 bond from oxidative cleavage. This small alkyl group induces minimal steric hindrance while optimizing lipophilicity (logP reduction ~0.5 units compared to phenyl analogues). Methylation at this position also prevents undesired ring oxidation, extending plasma half-life in preclinical models [9].
C-3 Hydroxymethyl: The hydroxymethyl (–CH₂OH) moiety serves as a versatile hydrogen-bonding handle with dual capabilities:
Synthetic handle for prodrug design (esterification) or further derivatization (e.g., phosphorylation, etherification) [8]The group's polarity (TPSA contribution: ~20 Ų) counters the scaffold's inherent lipophilicity, improving aqueous solubility. Crystallographic studies of analogous structures show hydroxymethyl groups forming 2.8-3.2 Šhydrogen bonds with Asp/Glu residues in target proteins [7].
C-6 Cyano Group: The electron-withdrawing cyano (–CN) substituent:
Scheme 1: Synthetic Pathways to Key Substitution Patterns
Route A: C-6 Cyanation 8-Bromoimidazo[1,2-a]pyridine → Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) → 6-Cyano derivative Route B: C-3 Hydroxymethylation Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate → LiAlH₄ reduction → 3-(Hydroxymethyl)-2-methyl [9] Route C: One-Pot Assembly 2-Aminopyridine + ethyl 4-bromoacetoacetate → Cyclization → Simultaneous introduction of 2-methyl and 3-ester → Functional group interconversion [7]
Imidazo[1,2-a]pyridines demonstrate polypharmacology, with target specificity governed by substitution patterns. For 2-methyl-3-hydroxymethyl-6-cyano derivatives, two primary therapeutic arenas emerge:
Antibacterial Targets (Mycobacterium tuberculosis Focus)
Anticancer Targets
Table 2: Documented Biological Targets of Structurally Related Imidazo[1,2-a]pyridines
Target Class | Specific Target | Key Substitutions | Reported Activity | Putative Role of 6-CN/3-CH₂OH |
---|---|---|---|---|
Antibacterial | QcrB (M. tuberculosis) | 2-Me, 6-CF₃, 3-amido | MIC₉₀: 0.006 μM [1] | 6-CN enhances quinone pocket binding |
Anticancer | Tubulin | 2-Ph, 3-CONHNH₂ | IC₅₀: 0.82 μM (A549) [7] | 3-CH₂OH mimics colchicine's C=O interactions |
Anticancer | DNA Topoisomerase IIα | 2-Me, 3-NO₂, 8-OMe | IC₅₀: 1.7 μM [5] | 6-CN stabilizes topoisomerase-DNA cleavage complex |
Anti-inflammatory | PDE4 | 3-CN, 6-Me, 8-Cl | IC₅₀: 0.3 μM [5] | 6-CN hydrogen bonds with Gln³⁶⁹ |
The strategic placement of hydroxymethyl (C-3), methyl (C-2), and cyano (C-6) groups creates a "targetable pharmacophore" with balanced electron distribution: the C-2 methyl provides metabolic stability, C-3 hydroxymethyl enables directed hydrogen bonding, and C-6 cyano fine-tunes electron density for specific macromolecular recognition. This synergy makes 3-(hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile a versatile precursor for both antibacterial and anticancer lead optimization campaigns [1] [5] [7].
Concluding Remarks
3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile exemplifies rational scaffold decoration in medicinal chemistry. Its targeted substitutions address multiple drug discovery challenges: metabolic stability (methyl), solubility and target engagement (hydroxymethyl), and electronic modulation (cyano). While clinical applications require further optimization, this compound provides a strategic starting point for developing novel QcrB inhibitors against drug-resistant tuberculosis or tubulin modulators for oncology. Future work should explore prodrug strategies leveraging the hydroxymethyl group and structure-based optimization guided by co-crystallization studies with identified targets.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8